molecular formula C17H13BrO4 B14388156 3-Bromo-4-oxo-2-phenyl-3,4-dihydro-2H-1-benzopyran-2-yl acetate CAS No. 88187-08-0

3-Bromo-4-oxo-2-phenyl-3,4-dihydro-2H-1-benzopyran-2-yl acetate

Cat. No.: B14388156
CAS No.: 88187-08-0
M. Wt: 361.2 g/mol
InChI Key: ZIQQABJLYBZMTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-oxo-2-phenyl-3,4-dihydro-2H-1-benzopyran-2-yl acetate is a complex organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-oxo-2-phenyl-3,4-dihydro-2H-1-benzopyran-2-yl acetate typically involves multi-step organic reactions. One common method includes the bromination of 4-oxo-2-phenyl-3,4-dihydro-2H-1-benzopyran, followed by acetylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and acetic anhydride for the acetylation step. The reactions are usually carried out in the presence of a catalyst such as pyridine or triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the successful synthesis of complex organic molecules.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-oxo-2-phenyl-3,4-dihydro-2H-1-benzopyran-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Bromo-4-oxo-2-phenyl-3,4-dihydro-2H-1-benzopyran-2-yl acetate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include anti-inflammatory, antioxidant, and anticancer properties.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-4-oxo-2-phenyl-3,4-dihydro-2H-1-benzopyran-2-yl acetate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For instance, it might interact with cellular pathways involved in inflammation or oxidative stress, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-2-phenyl-3,4-dihydro-2H-1-benzopyran: Lacks the bromine and acetate groups, which may alter its biological activity.

    3-Bromo-4-oxo-2-phenyl-2H-1-benzopyran: Similar structure but without the dihydro component, affecting its reactivity and applications.

    2-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one: Another related compound with different substituents, leading to varied properties.

Uniqueness

The presence of the bromine and acetate groups in 3-Bromo-4-oxo-2-phenyl-3,4-dihydro-2H-1-benzopyran-2-yl acetate makes it unique compared to its analogs

Properties

CAS No.

88187-08-0

Molecular Formula

C17H13BrO4

Molecular Weight

361.2 g/mol

IUPAC Name

(3-bromo-4-oxo-2-phenyl-3H-chromen-2-yl) acetate

InChI

InChI=1S/C17H13BrO4/c1-11(19)21-17(12-7-3-2-4-8-12)16(18)15(20)13-9-5-6-10-14(13)22-17/h2-10,16H,1H3

InChI Key

ZIQQABJLYBZMTC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(C(C(=O)C2=CC=CC=C2O1)Br)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.